molecular formula C7H8N4S B1297134 3-Allyl-5-amino-2-imino-2,3-dihydro-thiazole-4-carbonitrile CAS No. 247571-52-4

3-Allyl-5-amino-2-imino-2,3-dihydro-thiazole-4-carbonitrile

Cat. No. B1297134
M. Wt: 180.23 g/mol
InChI Key: FCKSEFDXIKSQQK-UHFFFAOYSA-N
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Description

“3-Allyl-5-amino-2-imino-2,3-dihydro-thiazole-4-carbonitrile” is a specialty product for proteomics research . It has a molecular formula of C7H8N4S and a molecular weight of 180.23 .


Molecular Structure Analysis

The molecular structure of “3-Allyl-5-amino-2-imino-2,3-dihydro-thiazole-4-carbonitrile” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .

Scientific Research Applications

Biological Potential and Synthetic Development

Thiazole derivatives, including structures similar to 3-Allyl-5-amino-2-imino-2,3-dihydro-thiazole-4-carbonitrile, have shown significant biological potential and pharmacological importance. They are part of a broader class of compounds that include glitazones, rhodanines, and pseudothiohydantoins, which have been integrated into commercial pharmaceuticals. Studies highlight their potential activities against various diseases, indicating a promising future in medicinal chemistry. The development of these compounds dates back to the mid-nineteenth century, with advancements in synthetic methodologies, including green chemistry approaches, underscoring their environmental and therapeutic relevance (Santos, Jones Junior, & Silva, 2018).

Antioxidant and Anti-inflammatory Properties

Benzofused thiazole analogues have been explored for their antioxidant and anti-inflammatory properties. The synthesized benzofused thiazole derivatives showed significant in vitro antioxidant and anti-inflammatory activities. This research underscores the potential of thiazole derivatives in developing alternative antioxidant and anti-inflammatory agents, highlighting the compounds' structural versatility and therapeutic potential (Raut et al., 2020).

CO2 Conversion into Value-added Chemicals

Ionic liquid-based catalysts, including thiazole derivatives, have been tuned for CO2 conversion into value-added chemicals, such as quinazoline-2,4(1H,3H)-diones. This application demonstrates the role of thiazole derivatives in addressing environmental challenges through carbon capture and utilization strategies, providing a sustainable approach to reducing atmospheric CO2 levels and producing useful compounds (Zhang et al., 2023).

Synthetic and Structural Insights

The synthesis and transformation of thiazole derivatives have been extensively studied, offering insights into their chemical and biological properties. These studies include methodologies for the synthesis of phosphorylated derivatives, emphasizing the importance of the thiazole core in various synthetic and pharmacological applications. The versatility of thiazole derivatives is evident in their wide range of activities, including insecticidal, antihypertensive, and neuroprotective effects (Abdurakhmanova et al., 2018).

properties

IUPAC Name

5-amino-2-imino-3-prop-2-enyl-1,3-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-2-3-11-5(4-8)6(9)12-7(11)10/h2,10H,1,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKSEFDXIKSQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(SC1=N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349427
Record name 3-Allyl-5-amino-2-imino-2,3-dihydro-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-5-amino-2-imino-2,3-dihydro-thiazole-4-carbonitrile

CAS RN

247571-52-4
Record name 3-Allyl-5-amino-2-imino-2,3-dihydro-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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